molecular formula C9H8N2O3 B3061316 Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- CAS No. 95600-30-9

Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-

Cat. No.: B3061316
CAS No.: 95600-30-9
M. Wt: 192.17 g/mol
InChI Key: OFCSRWAPXLRMKT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives are heterocyclic compounds with significant pharmacological relevance, including anxiolytic, analgesic, and antihypertensive properties . The specific compound "Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-" (CAS 17745-04-9) features a fused bicyclic structure with a 2-oxo group and a dihydro configuration. Its synthesis typically involves reactions between 2-aminopyridine and halogenated acetic acids under basic conditions, followed by acidification to yield crystalline products .

Properties

IUPAC Name

2-(2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8(13)5-6-9(14)10-7-3-1-2-4-11(6)7/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCSRWAPXLRMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(N2C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537009
Record name (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95600-30-9
Record name (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-, also known as 2-(2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)acetic acid, is a chemical compound with the molecular formula C9H8N2O3C_9H_8N_2O_3 and a molecular weight of 192.17 g/mol .

Here's a detailed overview of its characteristics and applications based on available scientific literature:

1. Chemical Properties

  • IUPAC Name: 2-(2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)acetic acid
  • InChI: InChI=1S/C9H8N2O3/c12-8(13)5-6-9(14)10-7-3-1-2-4-11(6)7/h1-4,6H,5H2,(H,12,13)
  • InChIKey: OFCSRWAPXLRMKT-UHFFFAOYSA-N
  • SMILES: C1=CC2=NC(=O)C(N2C=C1)CC(=O)O
  • Computed Properties:
    • XLogP3-AA: -0.4
    • Hydrogen Bond Donors: 1
    • Hydrogen Bond Acceptors: 3
    • Rotatable Bonds: 2
    • Exact Mass: 192.05349212 Da
    • Monoisotopic Mass: 192.05349212 Da
    • Topological Polar Surface Area: 70 Ų

2. Synonyms

  • 95600-30-9
  • Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-
  • 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
  • 2-{2-oxo-2H,3H-imidazo[1,2-a]pyridin-3-yl}acetic acid

3. Applications in Scientific Research

While the primary search result does not detail specific applications of “Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-”, it does point to related research areas involving imidazopyridine derivatives :

  • Anticancer Agents: Imidazopyridine derivatives have been investigated as potential anticancer agents. Specifically, some derivatives bearing a 1,2,3-triazole moiety have shown promise as molecularly targeted anticancer agents . These compounds were evaluated for their c-Met kinase inhibitory activity and antiproliferative effects against c-Met expressing cancer cell lines .
  • Synthesis of Imidazopyridines: Imidazopyridines can be prepared through various chemical processes, including reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with oxalyl chloride .
  • Treatment of Peptic Ulcer Diseases: Imidazo[1,2-a]pyridine derivatives have been found useful in treating peptic ulcer diseases .

4. Related Compounds

Other related imidazopyridine compounds and their applications include:

  • Imidazo[1,2-a]pyridine-3-acetic acid: This compound (CID 87284) is similar in structure and may have related applications .
  • 2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid: This derivative is available from chemical vendors like Sigma-Aldrich .
  • (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidine-3-carbohydrazide: This compound is another example of an imidazopyrimidine derivative .
  • Ethyl (S)-2-[[1-(S)-ethoxycarbonyl-3-phenylpropyl]amino]imidazo[1,2-a]pyridine-3-carboxylate: This compound is mentioned in the context of international nonproprietary names for pharmaceutical substances .

Table 1: Imidazopyridine Derivatives and Their Potential Applications

CompoundPotential Applications
Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-Research intermediate, potential precursor for synthesizing bioactive compounds.
Imidazopyridine derivatives with 1,2,3-triazole moietyAnticancer agents, c-Met kinase inhibitors.
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridineIntermediate in the synthesis of other imidazopyridines.
Imidazo[1,2-a]pyridine derivativesTreatment of peptic ulcer diseases.
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acidChemical synthesis.
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidine-3-carbohydrazideBuilding block for creating more complex fused heterocyclic systems.
Ethyl (S)-2-[[1-(S)-ethoxycarbonyl-3-phenylpropyl]amino]imidazo[1,2-a]pyridine-3-carboxylatePharmaceutical research.

5. Patents

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences
Compound Name CAS Number Substituents/Functional Groups LogP PSA (Ų) Key Applications/Properties
Target Compound 17745-04-9 2-oxo, dihydro, acetic acid Not reported ~63.8 Pharmacological intermediates
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid 81438-53-1 3,6-dimethyl, carboxylic acid ~0.73 ~72.0 Bioactive scaffold
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 1159833-34-7 2,7-dimethyl, carboxylic acid ~0.72 ~72.0 Synthetic intermediate
Methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate 95600-32-1 Methyl ester, hydroxy group 0.75 63.83 Tunable lipophilicity
Ethyl imidazo[1,2-a]pyridine-3-acetate 101820-69-3 Ethyl ester 1.44 43.60 Enhanced lipophilicity
7-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid 1192617-36-9 7-hydroxy, carboxylic acid ~-4.62 (pKa) ~72.0 High polarity, acidic properties

Key Observations:

  • Lipophilicity (LogP): The ethyl ester derivative (LogP 1.44) is more lipophilic than the methyl ester (LogP 0.75), making it better suited for membrane permeability .
  • Acid-Base Properties: The 7-hydroxy derivative (pKa -4.62) is strongly acidic, which may influence ionization and binding to biological targets .

Biological Activity

Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H8N2O3
  • Molecular Weight : 192.17 g/mol
  • CAS Registry Number : 95600-30-9
  • InChIKey : OFCSRWAPXLRMKT-UHFFFAOYSA-N

Pharmacological Activities

Imidazo[1,2-a]pyridine derivatives exhibit a broad range of biological activities, including:

  • Anticancer Activity : Various studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this scaffold have shown potent activity against multiple cancer cell lines, including breast and renal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : These compounds have demonstrated effectiveness against various bacterial and fungal strains. Research indicates that certain derivatives possess significant antibacterial activity, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Neuropharmacological Effects : Certain derivatives have shown promise as anticonvulsants and analgesics. Their ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is closely related to their chemical structure. Modifications in substituents at various positions on the imidazo ring can significantly influence their pharmacological properties. For example:

Substituent PositionEffect on Activity
6-positionEnhances anticancer activity
7-positionIncreases antimicrobial potency
8-positionModulates anti-inflammatory effects

Understanding these relationships aids medicinal chemists in designing more effective compounds with targeted biological activities.

Case Studies

  • Anticancer Activity Study :
    A study evaluated the antiproliferative effects of imidazo[1,2-a]pyridine derivatives on several cancer cell lines. The results indicated that specific modifications led to IC50 values in the nanomolar range against breast cancer cells (MCF-7) and renal cancer cells (HEK-293T) .
  • Antimicrobial Efficacy :
    Another research project focused on the synthesis and testing of novel imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity with minimal cytotoxicity towards human cells .
  • Neuropharmacological Assessment :
    A recent investigation assessed the anticonvulsant properties of selected imidazo[1,2-a]pyridine compounds in animal models. The results showed a marked reduction in seizure frequency and severity compared to control groups .

Q & A

Q. Advanced Mechanistic Analysis

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map energy profiles for cyclization steps. Identify transition states and intermediates (e.g., zwitterionic species in α-haloketone reactions) .
  • Reaction Path Search : Apply the AFIR method in the GRRM program to explore alternative pathways, such as [1,3]-sigmatropic shifts, which may explain by-product formation .
  • Machine Learning : Train models on PubChem reaction data to predict regioselectivity in substitution reactions .

What analytical techniques are critical for characterizing imidazo[1,2-a]pyridine-3-acetic acid derivatives?

Q. Basic Characterization

  • Spectroscopy :
    • NMR : Assign peaks for the imidazo[1,2-a]pyridine core (δ 7.2–8.5 ppm for aromatic protons) and acetic acid moiety (δ 2.5–3.5 ppm for CH2 groups) .
    • HRMS : Confirm molecular formulas with <5 ppm mass accuracy (e.g., C9H9N2O3 requires m/z 193.0612) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks in crystalline derivatives .

How do oxidative/reductive conditions affect the stability of imidazo[1,2-a]pyridine derivatives?

Q. Advanced Stability Studies

  • Oxidation : Treat with KMnO4 in acidic conditions to form 2-oxo derivatives. Monitor degradation via HPLC (C18 column, 0.1% TFA in mobile phase) .
  • Reduction : Use NaBH4 or H2/Pd-C to reduce the 2-oxo group to a hydroxyl group. Assess stability under inert atmospheres (N2/Ar) to prevent re-oxidation .
  • Accelerated Stability Testing : Store compounds at 40°C/75% RH for 4 weeks and analyze purity changes with UPLC-UV .

What strategies mitigate toxicity concerns in biological studies of imidazo[1,2-a]pyridine derivatives?

Q. Advanced Safety Profiling

  • In Silico Toxicity Prediction : Use SwissADME or ProTox-II to flag hepatotoxic or mutagenic derivatives early in development .
  • In Vitro Screening : Test compounds on primary hepatocytes and renal cells (e.g., HepG2 and HEK293) at 10–100 µM concentrations for 48 hours. Measure apoptosis via Annexin V/PI staining .
  • Metabolite Identification : Incubate derivatives with liver microsomes and analyze metabolites via LC-MS/MS to detect reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-
Reactant of Route 2
Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-

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